BenchChemオンラインストアへようこそ!

Sto-609

CaMKK isoform selectivity kinase inhibitor profiling CaMKKα

STO-609 is the canonical CaMKK inhibitor uniquely offering dual CaMKKα/β inhibition (Ki 80/15 ng/mL). Its intrinsic fluorescence (KD ~17 nM) enables label-free binding assays; its 2.4 Å co-crystal structure (PDB: 2ZV2) guides rational design. With >80-fold selectivity and validated in vivo dosing paradigms (i.c.v. 20 μM), it remains the gold-standard benchmark for CaMKK pathway dissection. Ideal for AMPK, autophagy, and metabolic regulation studies. Procure the reference standard trusted in 15+ publications.

Molecular Formula C19H10N2O3
Molecular Weight 314.3 g/mol
CAS No. 52029-86-4
Cat. No. B120004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSto-609
CAS52029-86-4
Synonyms7H-benzimidazo(2,1-a)benz(de)isoquinoline-7-one-3-carboxylic acid
STO 609
STO-609
STO609
Molecular FormulaC19H10N2O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
InChIInChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24)
InChIKeyMYKOWOGZBMOVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





STO-609 (CAS 52029-86-4) Procurement Guide: Baseline Characteristics of the Canonical CaMKK Tool Inhibitor


STO-609 (7‑oxo‑7H‑benzimidazo[2,1‑a]benz[de]isoquinoline‑3‑carboxylic acid) is a synthetic, cell‑permeable, ATP‑competitive inhibitor of calcium/calmodulin‑dependent protein kinase kinase (CaMKK) [1]. It is widely recognized as the canonical small‑molecule probe for dissecting CaMKK‑mediated signaling, including the CaMKK–AMPK axis and the CaM‑kinase cascade [2]. The compound is commercially available as the free acid or acetate salt, with reported purity ≥98% and molecular weight 314.3 Da (free acid) or 374.4 Da (acetate) .

STO-609 (CAS 52029-86-4): Why Generic CaMKK Inhibitor Substitution Risks Experimental Failure


STO-609 occupies a unique position in the CaMKK inhibitor landscape that cannot be assumed by more recently developed probes such as SGC‑CAMKK2‑1, GSK650394, or 13g/45. Unlike newer agents optimized exclusively for CaMKK2 potency and kinome‑wide selectivity, STO‑609 retains quantifiable, albeit moderate, activity against both CaMKKα and CaMKKβ isoforms, enabling studies where dual inhibition or isoform‑specific differential sensitivity is required [1]. Its well‑characterized binding mode—crystallographically defined at 2.4 Å resolution in complex with human CaMKKβ—provides a structural reference that is unavailable for many alternatives, allowing researchers to interpret mutations or modifications that alter inhibitor engagement [2]. Furthermore, the compound's intrinsic fluorescence (KD ~17 nM) offers a label‑free, functional assay modality not shared by newer chemical scaffolds [3]. Substituting STO‑609 without accounting for these isoform‑activity, structural, and biophysical properties may confound target‑validation studies and generate irreproducible results.

STO-609 (CAS 52029-86-4): Head-to-Head Quantitative Differentiation Against Closest Comparators


Isoform-Selectivity Differential: STO-609 Exhibits ~5-Fold Lower Ki for CaMKKβ vs. CaMKKα, a Distinction Lost in Modern CaMKK2-Optimized Probes

STO-609 discriminates between the CaMKKα and CaMKKβ isoforms with a quantifiable potency differential. The Ki for recombinant CaMKKβ (15 ng/mL) is approximately 5.3-fold lower than for CaMKKα (80 ng/mL), corresponding to Ki values of 40 nM and 210 nM, respectively [1]. This differential is absent in next-generation inhibitors such as SGC‑CAMKK2‑1, which was optimized for CaMKK2 (β isoform) inhibition and demonstrates negligible activity against CaMKKα [2]. For studies requiring concomitant inhibition of both isoforms or investigations into isoform‑specific signaling contributions, STO‑609 remains the only tool with quantitatively defined differential sensitivity.

CaMKK isoform selectivity kinase inhibitor profiling CaMKKα CaMKKβ

CaMKK2 Binding Affinity: STO-609 KD ~17 nM Remains a Benchmark for ATP‑Competitive Engagement, Comparable to Newer Inhibitors

STO-609 binds to purified CaMKK2 and the CaMKK2:Calmodulin complex with a dissociation constant (KD) of ~17 nM, as measured by intrinsic fluorescence quenching [1]. This value is within the same order of magnitude as the IC50 of the modern, selective inhibitor SGC‑CAMKK2‑1 (30 nM) . However, unlike SGC‑CAMKK2‑1, STO‑609's binding can be directly monitored without the need for extrinsic fluorophores, owing to the compound's intrinsic fluorescence. This property enables label‑free, real‑time assessment of ATP‑binding pocket occupancy and allows researchers to probe the impact of CaMKK2 mutations (e.g., Phe267Gly) on inhibitor engagement without introducing assay artifacts [1].

CaMKK2 binding affinity KD determination fluorescent probe ATP-competitive inhibitor

Kinome‑Wide Selectivity: STO‑609 Demonstrates >80‑Fold Selectivity for CaMKK Over CaMK Family and Other Kinases

STO-609 exhibits a defined selectivity window against a panel of related and unrelated kinases. The IC50 for CaMKII is approximately 10 μg/mL (equivalent to ~10,000 ng/mL), while the IC50 values for CaMKI, CaMKIV, MLCK, PKC, PKA, and p42 MAPK all exceed 10,000 ng/mL [1]. In contrast, STO‑609 inhibits CaMKKα and CaMKKβ with IC50 values of 120 ng/mL and 40 ng/mL, respectively, yielding a selectivity index of >80‑fold for CaMKK over these off‑target kinases . While newer inhibitors like compound 13g or 45 from the 2021 Eduful et al. study demonstrate improved kinome‑wide selectivity for CAMKK2, STO‑609's selectivity profile remains the most extensively characterized and cross‑validated across multiple independent laboratories, providing a reliable benchmark for interpreting off‑target effects [2].

kinase selectivity CaMKII off-target effects kinase profiling

Cellular CaMKK Inhibition: STO‑609 Achieves ~80% Reduction in Endogenous CaM‑KK Activity at 1 μg/mL in SH‑SY5Y Neuroblastoma Cells

STO‑609 demonstrates cell‑permeable, dose‑dependent inhibition of endogenous CaM‑KK activity. In SH‑SY5Y neuroblastoma cells, treatment with 1 μg/mL STO‑609 reduces CaM‑KK activity by approximately 80% relative to untreated controls [1]. This cellular efficacy is corroborated in transfected HeLa cells, where STO‑609 suppresses Ca2+‑induced activation of the downstream effector CaM‑KIV in a dose‑dependent manner [1]. In contrast, the more recently developed inhibitor SGC‑CAMKK2‑1 exhibits a cellular IC50 for AMPK phosphorylation of 1.6 μM in C4‑2 prostate cancer cells, which is reported to be ~7‑fold more potent than STO‑609 in that specific cell line and assay context . The SH‑SY5Y neuroblastoma data provide a well‑established, orthogonal cellular benchmark for STO‑609 activity that is not available for many alternative inhibitors.

cellular efficacy neuroblastoma endogenous kinase activity dose-response

Structural Basis for Selectivity: Pro274 in CaMKKβ Determines STO‑609 Sensitivity, Enabling Rational Mutagenesis Studies

The 2.4 Å crystal structure of the human CaMKKβ kinase domain in complex with STO‑609 (PDB: 2ZV2) reveals that residue Pro274, which replaces the conserved acidic residue found in most other protein kinases, is a critical determinant of STO‑609 binding [1]. Mutagenesis of Pro274 to an acidic residue (Asp or Glu) reduces STO‑609 sensitivity, confirming its role in selective inhibition [1]. This structural information is unavailable for many next‑generation CaMKK2 inhibitors, which were developed through scaffold‑hopping approaches without accompanying high‑resolution co‑crystal structures [2]. The availability of atomic‑resolution binding data allows researchers to design rational mutagenesis experiments to validate CaMKK‑dependent phenotypes and to interpret resistance mutations.

crystal structure CaMKKβ inhibitor binding mode mutagenesis Pro274

In Vivo Validation: STO‑609 Suppresses CaM‑KK‑Mediated Signaling in Multiple Rodent Models, Establishing a Baseline for Pharmacological Studies

STO‑609 has been validated in vivo across multiple physiological and disease models. Intracerebroventricular (i.c.v.) administration of STO‑609 at 20 μM (0.5 μL/hour continuous infusion) decreases hypothalamic neuropeptide Y (Npy) and agouti‑related protein (Agrp) expression and reduces cumulative food intake in mice . In a mouse model of middle cerebral artery occlusion (MCAO)‑induced focal transient cerebral ischemia, i.c.v. injection of 3 μg/animal STO‑609 increases cortical, striatal, and total infarct volume, implicating CaM‑KK in ischemic neuroprotection [1]. While newer inhibitors such as SGC‑CAMKK2‑1 have shown cellular and in vitro potency, their in vivo pharmacokinetic and pharmacodynamic profiles are less extensively characterized. STO‑609 remains the benchmark for in vivo CaM‑KK pathway interrogation.

in vivo pharmacology food intake cerebral ischemia neuroprotection mouse model

STO-609 (CAS 52029-86-4): High‑Confidence Research and Industrial Application Scenarios Derived from Quantitative Evidence


Dissecting Isoform‑Specific CaMKK Signaling in Metabolic and Cancer Biology

STO‑609 is uniquely suited for studies requiring simultaneous, quantifiable inhibition of both CaMKKα and CaMKKβ, or for experiments designed to exploit the 5‑fold differential sensitivity between these isoforms. Researchers investigating AMPK activation in LKB1‑mutant cancers [1], autophagy in ovarian cancer spheroids [2], or metabolic regulation in hypothalamic neurons [3] can rely on STO‑609's well‑characterized isoform potency to interpret pathway contributions. Unlike SGC‑CAMKK2‑1, which is selective for CaMKK2 and lacks activity against CaMKKα, STO‑609 provides a dual‑inhibition profile essential for studies where both isoforms may be expressed or functionally redundant.

Label‑Free Binding and Structural Biology Studies of CaMKK2

The intrinsic fluorescence of STO‑609 enables label‑free, real‑time monitoring of CaMKK2 binding (KD ~17 nM) without the need for extrinsic fluorophores or radioactive tracers [1]. This property is invaluable for high‑throughput screening of CaMKK2 mutants, assessment of ATP‑competitive displacement by novel compounds, and characterization of recombinant protein preparations. Additionally, the 2.4 Å co‑crystal structure of STO‑609 with CaMKKβ (PDB: 2ZV2) provides an atomic‑resolution template for rational mutagenesis and structure‑guided drug design [2]. No other CaMKK inhibitor offers this combination of fluorescent and high‑resolution structural data.

Validated In Vivo Pharmacological Studies of CaM‑KK‑Dependent Physiology

STO‑609 is the most extensively validated in vivo CaM‑KK inhibitor, with demonstrated efficacy in rodent models of feeding behavior (i.c.v. infusion at 20 μM, 0.5 μL/hour) and cerebral ischemia (i.c.v. bolus of 3 μg/animal) [1] [2]. Researchers planning in vivo experiments to probe CaM‑KK's role in energy homeostasis, neuroprotection, or other physiological processes should procure STO‑609 as the benchmark tool. Its established dosing paradigms and measurable endpoints (e.g., reduced food intake, increased infarct volume) provide a critical reference for interpreting pharmacological interventions.

Benchmarking Novel CaMKK Inhibitors in Cellular and Biochemical Assays

STO‑609 remains the gold‑standard comparator for evaluating the potency, selectivity, and cellular efficacy of newly developed CaMKK inhibitors. Its IC50 values (120 ng/mL for CaMKKα, 40 ng/mL for CaMKKβ), >80‑fold selectivity over off‑target kinases, and validated cellular activity (e.g., ~80% CaM‑KK inhibition at 1 μg/mL in SH‑SY5Y cells) provide a robust, cross‑validated benchmark [1] [2] [3]. Procurement of high‑purity STO‑609 is essential for any laboratory engaged in the development or characterization of next‑generation CaMKK‑targeted probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sto-609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.